molecular formula C13H9FN2 B2589988 2-(4-Aminophenyl)-6-fluorobenzonitrile CAS No. 1951441-68-1

2-(4-Aminophenyl)-6-fluorobenzonitrile

Cat. No.: B2589988
CAS No.: 1951441-68-1
M. Wt: 212.227
InChI Key: FSXXHIQKEAXIDE-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group at the para position and a fluorine atom at the ortho position relative to a nitrile group

Mechanism of Action

Target of Action

Similar compounds have shown potent antimicrobial and antitumor properties , suggesting that 2-(4-Aminophenyl)-6-fluorobenzonitrile might interact with targets involved in these biological processes.

Mode of Action

It’s suggested that similar compounds may exert their effects through interactions with cellular membranes and intracellular targets

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that this compound may have similar properties

Result of Action

Similar compounds have shown potent antimicrobial and antitumor activities , suggesting that this compound may have similar effects

Action Environment

Similar compounds have been shown to be effective in various environments , suggesting that this compound may also be influenced by environmental factors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-fluorobenzonitrile typically involves the nitration of a fluorobenzene derivative followed by reduction and subsequent substitution reactions. One common method includes:

    Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Substitution: The resulting 4-aminofluorobenzene undergoes a substitution reaction with a suitable nitrile source, such as cyanogen bromide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Nitrophenyl)-6-fluorobenzonitrile.

    Reduction: Formation of 2-(4-Aminophenyl)-6-fluorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Aminophenyl)-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Similar structure but contains a benzothiazole ring.

    4-Aminobenzonitrile: Lacks the fluorine substitution.

    6-Fluoro-2-aminobenzonitrile: Similar but with different substitution pattern.

Uniqueness

2-(4-Aminophenyl)-6-fluorobenzonitrile is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-aminophenyl)-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-13-3-1-2-11(12(13)8-15)9-4-6-10(16)7-5-9/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXXHIQKEAXIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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